1-Benzhydryl-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
Description
Properties
IUPAC Name |
1-benzhydryl-3-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c27-22-20-15-19(12-11-16(20)13-14-24-22)25-23(28)26-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,15,21H,13-14H2,(H,24,27)(H2,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEIQSYRZBNPPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzhydryl-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of benzhydrylamine with an isocyanate derivative of tetrahydroisoquinoline. The reaction is usually carried out under mild conditions, such as room temperature, in the presence of a suitable solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
1-Benzhydryl-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Scientific Research Applications
1-Benzhydryl-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.
Biological Research: Researchers use this compound to study its effects on biological systems, including its interactions with enzymes and receptors.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules, which can be applied in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
- Structural Differences : The N1 substituent here is a 2-chlorophenyl group instead of benzhydryl. This substitution reduces steric bulk and lipophilicity but introduces an electron-withdrawing chlorine atom, which may enhance solubility or alter electronic interactions with targets .
- Inferred Properties : The smaller aromatic substituent could improve aqueous solubility compared to the benzhydryl analog, though at the expense of reduced hydrophobic binding affinity. The chlorine atom might increase reactivity in electrophilic environments.
Tetrahydrobenzo[b]thiophene-Based Ureas (e.g., Compounds 7a–7d)
- Structural Differences: These compounds feature a tetrahydrobenzo[b]thiophene core instead of tetrahydroisoquinoline. Additionally, hydrazono and benzoyl groups at the urea termini introduce tautomerism and planar conjugation, which could affect binding specificity .
- Inferred Properties: The thiophene moiety may lower basicity and alter metabolic stability. The hydrazono group could enable chelation or redox activity, broadening applications in enzyme inhibition or metal-catalyzed reactions.
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Structural Insights : The benzhydryl group’s bulkiness may limit metabolic degradation, prolonging half-life, while the 2-chlorophenyl analog’s smaller size could favor renal clearance .
- Limitations : The provided evidence lacks quantitative data (e.g., IC₅₀, solubility, LogP), necessitating further experimental validation.
Biological Activity
1-Benzhydryl-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, pharmacological effects, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 290.34 g/mol. The structure features a benzhydryl group linked to a tetrahydroisoquinoline moiety through a urea functional group. This structural configuration is crucial for its biological activity.
Research indicates that the compound exhibits multiple mechanisms of action, primarily through inhibition of key enzymes and modulation of neurotransmitter systems.
Enzyme Inhibition
This compound has been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the pathophysiology of Alzheimer's disease. The compound shows competitive inhibition with IC50 values indicating moderate potency against these enzymes:
| Enzyme | IC50 (nM) |
|---|---|
| AChE | 342 |
| BChE | 4780 |
These findings suggest that while the compound may serve as a potential therapeutic agent for cognitive disorders by enhancing cholinergic transmission, its selectivity towards AChE over BChE could minimize side effects associated with cholinergic overstimulation.
Neuroprotective Effects
In vitro studies have demonstrated that this compound possesses neuroprotective properties against oxidative stress. It has been shown to scavenge free radicals effectively and can induce the Nrf2 transcriptional pathway, which is pivotal in cellular defense mechanisms against oxidative damage .
Alzheimer's Disease Models
A study investigating the efficacy of various derivatives revealed that modifications to the tetrahydroisoquinoline scaffold significantly influenced biological activity. In animal models of Alzheimer's disease, compounds similar to this compound demonstrated improved memory retention and cognitive function compared to control groups .
Antioxidant Activity
The antioxidant capacity was assessed using DPPH radical scavenging assays. The compound exhibited significant scavenging activity with an IC50 value lower than many standard antioxidants. This suggests a potential role in preventing neurodegenerative processes linked to oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
